2-Amino-4-oxo Thieno[2,3-d]pyrimidine Delivers Superior Dual TS/DHFR Inhibition Compared to the 2,4-Diamino Pyrrolo[2,3-d]pyrimidine Scaffold
The classical 2-amino-4-oxo thieno[2,3-d]pyrimidine compound 2 inhibits human TS with an IC50 of 54 nM and human DHFR with an IC50 of 19 nM, whereas the best classical pyrrolo[2,3-d]pyrimidine analog (compound 4) achieves only 90 nM on TS and 420 nM on DHFR . This represents a 1.7-fold improvement on TS and a 22-fold improvement on DHFR for the thieno scaffold. Both scaffolds are N-{4-[(2-amino-4-oxo-5-arylthio)benzoyl]}-L-glutamic acid classical antifolates with 6-ethyl substitution, allowing a direct head-to-head comparison of the core heterocycle contribution. The X-ray data confirm that the thieno[2,3-d]pyrimidine ring binds DHFR in a folate mode, while the pyrrolo[2,3-d]pyrimidine ring binds in a 2,4-diamino mode, rationalizing the divergent DHFR potency .
| Evidence Dimension | Dual human TS and human DHFR enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | hTS IC50 = 54 nM; hDHFR IC50 = 19 nM (thieno[2,3-d]pyrimidine compound 2) |
| Comparator Or Baseline | hTS IC50 = 90 nM; hDHFR IC50 = 420 nM (pyrrolo[2,3-d]pyrimidine compound 4, J Med Chem 2006) |
| Quantified Difference | hTS: 1.7-fold more potent; hDHFR: 22.1-fold more potent |
| Conditions | Spectrophotometric TS assay (pH 7.4, 2°C) and DHFR assay; classical antifolate format with 6-ethyl-5-arylthio substitution |
Why This Matters
The thieno core confers 22-fold stronger DHFR inhibition than the pyrrolo analog, directly impacting the dual-targeting antitumor efficacy of any derivative program.
- [1] Gangjee A, Li W, Kisliuk RL, Cody V, Pace J, Piraino J, Makin J. J Med Chem. 2009;52(15):4892-4902. doi:10.1021/jm900490a View Source
- [2] Gangjee A, Li W, Yang J, Kisliuk RL. J Med Chem. 2006;49(23):6813-6822. doi:10.1021/jm058276a View Source
- [3] Vaidya CM, Rosowsky A, Wright JE. J Heterocycl Chem. 2004;41:787-793 and Gangjee A et al. 2009, PDB 3GHV. View Source
